molecular formula C22H21NO3 B12488076 10-(3,4-dimethylphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

10-(3,4-dimethylphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B12488076
M. Wt: 347.4 g/mol
InChI Key: KECZZJRJDIGBEL-UHFFFAOYSA-N
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Description

10-(3,4-dimethylphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one is a complex organic compound that belongs to the acridine family Acridines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,4-dimethylphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with appropriate acridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

10-(3,4-dimethylphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives.

Scientific Research Applications

10-(3,4-dimethylphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(3,4-dimethylphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one involves its interaction with specific molecular targets. In medicinal applications, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile agent in therapeutic research .

Comparison with Similar Compounds

Similar Compounds

    Acridine: A simpler structure with similar biological activities.

    Acridone: Known for its anticancer properties.

    Phenoxazine: Used in the development of fluorescent probes and dyes.

Uniqueness

10-(3,4-dimethylphenyl)-2H,5H,6H,7H,8H,10H-[1,3]dioxolo[4,5-b]acridin-9-one stands out due to its unique dioxolo ring system, which enhances its stability and reactivity. This structural feature differentiates it from other acridine derivatives and contributes to its diverse applications in scientific research .

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

10-(3,4-dimethylphenyl)-6,7,8,10-tetrahydro-5H-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C22H21NO3/c1-12-6-7-14(8-13(12)2)21-15-9-19-20(26-11-25-19)10-17(15)23-16-4-3-5-18(24)22(16)21/h6-10,21,23H,3-5,11H2,1-2H3

InChI Key

KECZZJRJDIGBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)CCC5)OCO4)C

Origin of Product

United States

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